7-bromo-3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one
Overview
Description
7-bromo-3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 7th position of the indole ring.
Indole Formation: Formation of the indole core through cyclization reactions.
Substitution Reactions: Introduction of the 3,3-bis(1H-indol-3-yl) groups and the 1,5-dimethyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential as pharmaceuticals. This compound might exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate. Its mechanism of action and therapeutic potential would need to be thoroughly investigated.
Industry
In industry, such compounds might be used in the development of new materials, dyes, or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 7-bromo-3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one: Lacks the bromine atom at the 7th position.
7-bromo-1,5-dimethylindol-2-one: Lacks the 3,3-bis(1H-indol-3-yl) groups.
1,5-dimethylindol-2-one: Lacks both the bromine atom and the 3,3-bis(1H-indol-3-yl) groups.
Uniqueness
The presence of the bromine atom and the 3,3-bis(1H-indol-3-yl) groups in 7-bromo-3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one might confer unique chemical and biological properties. These structural features could influence its reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
7-bromo-3,3-bis(1H-indol-3-yl)-1,5-dimethylindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3O/c1-15-11-18-24(21(27)12-15)30(2)25(31)26(18,19-13-28-22-9-5-3-7-16(19)22)20-14-29-23-10-6-4-8-17(20)23/h3-14,28-29H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHAXAUUUYDXQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C(=O)C2(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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